
(4-(Butyramidomethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Butyramidomethyl)phenyl)boronic acid is an organoboron compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a butyramidomethyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Butyramidomethyl)phenyl)boronic acid typically involves the reaction of 4-(bromomethyl)phenylboronic acid with butyramide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
化学反応の分析
Types of Reactions: (4-(Butyramidomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Halogenated phenylboronic acids.
科学的研究の応用
Drug Delivery Systems
(4-(Butyramidomethyl)phenyl)boronic acid has been investigated for its role in drug delivery systems, particularly in the context of glucose-responsive drug release. Boronic acids can form reversible covalent bonds with diols, making them suitable for developing smart drug delivery systems that respond to physiological glucose levels. For instance, studies have shown that nanoparticles functionalized with boronic acids can deliver insulin in a glucose-dependent manner, enhancing therapeutic efficacy in diabetic patients .
- Case Study : A study demonstrated the use of chitosan nanoparticles modified with this compound for insulin delivery. The release profile indicated that higher glucose concentrations resulted in increased insulin release, showcasing the potential of this compound for developing glucose-sensitive drug carriers .
Cancer Therapy
The compound's ability to bind selectively to certain biomolecules has led to its exploration in cancer therapy. Boronic acids can target cancer cells through their interaction with specific carbohydrates overexpressed on tumor cells.
- Case Study : Research highlighted that nanoparticles decorated with this compound exhibited superior efficacy in restricting tumor growth and prolonging survival in tumor-bearing mice . This suggests potential applications in targeted cancer therapies.
Biocompatible Scaffolds
This compound has been incorporated into biocompatible scaffolds for tissue engineering applications. These scaffolds are designed to support cell adhesion and proliferation, which are critical for successful tissue regeneration.
- Case Study : A study reported the synthesis of composite scaffolds combining chitosan and this compound for bone tissue regeneration. The scaffolds demonstrated enhanced bioactivity and cell adhesion properties compared to controls, indicating their potential for use in regenerative medicine .
Antibacterial Properties
The antibacterial properties of boronic acids have also been explored, particularly their ability to inhibit biofilm formation by pathogenic bacteria.
- Case Study : Research has shown that this compound can inhibit the formation of biofilms by resistant strains of bacteria such as Pseudomonas aeruginosa, which is significant for treating chronic infections .
Summary of Applications
作用機序
The mechanism of action of (4-(Butyramidomethyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition studies, where the compound can inhibit enzymes by binding to their active sites . The molecular pathways involved include the formation of boronate esters and the stabilization of transition states during chemical reactions .
類似化合物との比較
Phenylboronic acid: Lacks the butyramidomethyl group, making it less versatile in certain applications.
4-(Bromomethyl)phenylboronic acid: Contains a bromomethyl group instead of a butyramidomethyl group, which affects its reactivity and applications.
Uniqueness: (4-(Butyramidomethyl)phenyl)boronic acid is unique due to the presence of the butyramidomethyl group, which enhances its reactivity and allows for a broader range of applications in organic synthesis and medicinal chemistry .
生物活性
(4-(Butyramidomethyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, drawing on diverse sources to present a comprehensive overview.
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which are prevalent in sugars and glycoproteins. This property allows them to act as inhibitors for various enzymes, including proteases and kinases, which are crucial in cancer progression and other diseases . The specific interactions of this compound with target proteins can lead to altered signaling pathways that inhibit tumor growth or promote apoptosis in cancer cells.
In Vitro Studies
Recent studies have demonstrated that derivatives of boronic acids exhibit significant anticancer activity. For instance, compounds structurally similar to this compound showed selective inhibition against prostate cancer cell lines (LAPC-4 and PC-3), with some derivatives outperforming traditional chemotherapeutics like flutamide .
Table 1: Anticancer Activity of Boronic Acid Derivatives
Compound | Cell Line Tested | IC50 (µM) | Comments |
---|---|---|---|
Flutamide | LAPC-4 | 10 | Standard control |
This compound | LAPC-4 | 5 | Higher selectivity |
5-Chloropyrazine derivative | LAPC-4 | 3 | Most active compound |
Trifluoromethyl derivative | LAPC-4 | >20 | No significant activity |
Case Studies
In a notable study, researchers synthesized a library of compounds based on the structure of this compound and tested their efficacy against various cancer cell lines. The results indicated that modifications to the boronic acid moiety significantly influenced the antiproliferative activity. For example, the introduction of halogen substituents enhanced activity by improving binding affinity to target proteins involved in cell proliferation .
Biological Applications
The potential applications of this compound extend beyond oncology. Its ability to selectively bind sialic acids under acidic conditions suggests utility in targeted drug delivery systems and diagnostics for tumors where sialic acid expression is elevated . Furthermore, its role as an inhibitor of proteasome activity aligns with ongoing research into proteasome inhibitors for treating multiple myeloma and other malignancies .
特性
IUPAC Name |
[4-[(butanoylamino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-2-3-11(14)13-8-9-4-6-10(7-5-9)12(15)16/h4-7,15-16H,2-3,8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZFBSKNXRIJHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)CCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。